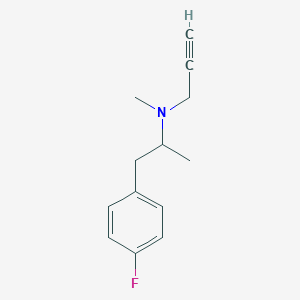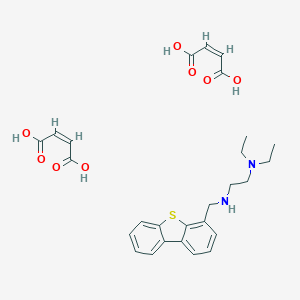
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2), also known as DBTMA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of ethylenediamine derivatives and has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as angiotensin-converting enzyme (ACE) and cyclooxygenase (COX). These enzymes are involved in the regulation of blood pressure and inflammation, respectively. Therefore, the inhibition of these enzymes by N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) has been shown to have several biochemical and physiological effects. It has been found to reduce blood pressure, decrease oxidative stress, and inhibit inflammation. Additionally, it has been shown to have anticonvulsant and analgesic effects. These effects make N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) a potential candidate for the treatment of hypertension, epilepsy, and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) in lab experiments is its potency and specificity. It has been shown to have a high affinity for certain enzymes and receptors, making it an ideal tool for studying their functions. Additionally, N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is relatively easy to synthesize and has a good safety profile. However, one of the limitations of using N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is its solubility. It is only soluble in organic solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) in scientific research. One area of interest is the development of new drugs for the treatment of hypertension, epilepsy, and pain. N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) has been shown to have promising antihypertensive, anticonvulsant, and analgesic effects, making it a potential lead compound for drug development. Another area of interest is the study of the mechanism of action of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2). Further research is needed to fully understand how N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) exerts its therapeutic effects. Finally, the development of new synthetic methods for N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) may lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) involves the reaction of N,N-diethylethylenediamine with 4-dibenzothienylmethyl chloride. The resulting compound is then treated with maleic acid to form the maleate salt of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2). This reaction is carried out in an organic solvent under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) has been used in various scientific research studies due to its unique properties. It has been found to exhibit antihypertensive, anticonvulsant, and antinociceptive effects. Furthermore, it has been shown to possess potent antioxidant and anti-inflammatory activities. These properties make N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
19950-80-2 |
|---|---|
Nombre del producto |
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) |
Fórmula molecular |
C27H32N2O8S |
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N-(dibenzothiophen-4-ylmethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C19H24N2S.2C4H4O4/c1-3-21(4-2)13-12-20-14-15-8-7-10-17-16-9-5-6-11-18(16)22-19(15)17;2*5-3(6)1-2-4(7)8/h5-11,20H,3-4,12-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clave InChI |
COMOKTVYJQIJLE-SPIKMXEPSA-N |
SMILES isomérico |
CCN(CCNCC1=C2SC3=CC=CC=C3C2=CC=C1)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN(CC)CCNCC1=C2C(=CC=C1)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCN(CC)CCNCC1=C2C(=CC=C1)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
4-(2-Diaethylaminoaethylaminomethyl)dibenzothiophen di(hydrogenmaleat) [German] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
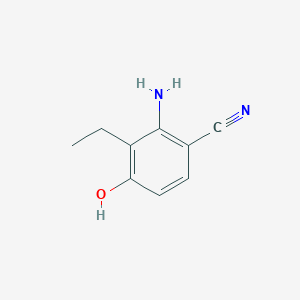
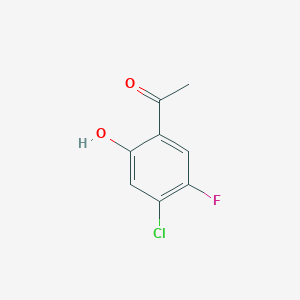
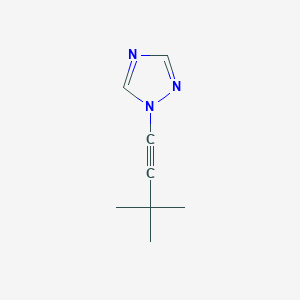
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
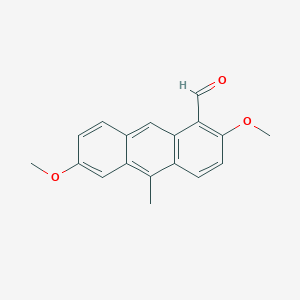
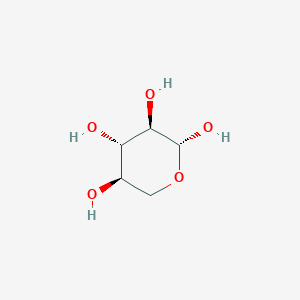
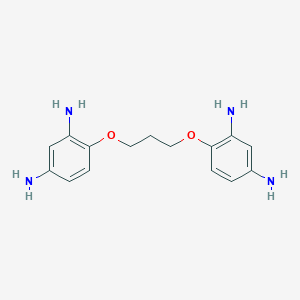
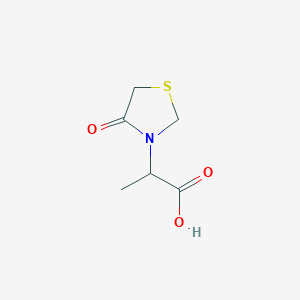
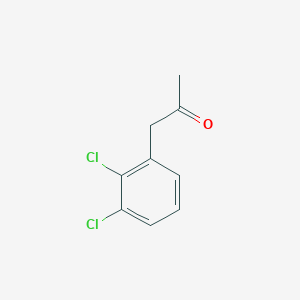
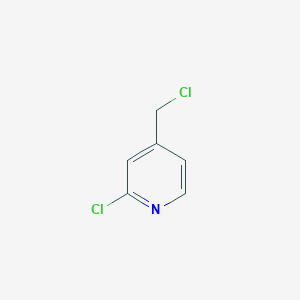
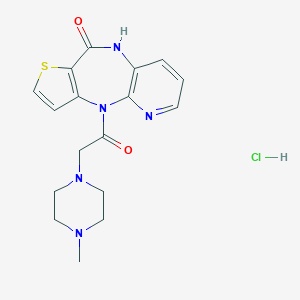
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
